

Spectroscopic Data for 1-Hexen-5-yne: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Hexen-5-yne

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-hexen-5-yne**, a molecule of interest in synthetic chemistry. Due to the limited availability of experimentally derived public data, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-hexen-5-yne** (CAS: 14548-31-3, Molecular Formula: C_6H_8 , Molecular Weight: 80.13 g/mol).^{[1][2][3]} These predictions are based on computational models and are intended to serve as a reference for experimental work.

Table 1: Predicted 1H NMR Data for **1-Hexen-5-yne** (Solvent: $CDCl_3$, Reference: TMS)

Position	Chemical Shift (ppm)	Multiplicity	Coupling Constants (J Hz)
H-1 (a,b)	5.05, 5.10	ddt, ddt	J(H1a-H2)=10.2, J(H1b-H2)=17.1, J(H1a-H1b)=1.5, J(H1-H3)≈1.5
H-2	5.85	ddt	J(H2-H1b)=17.1, J(H2-H1a)=10.2, J(H2-H3)=6.5
H-3	2.25	m	-
H-4	2.35	m	-
H-6	1.95	t	J(H6-H4)≈2.7

Table 2: Predicted ^{13}C NMR Data for **1-Hexen-5-yne** (Solvent: CDCl_3 , Reference: TMS)

Position	Chemical Shift (ppm)
C-1	115.5
C-2	137.0
C-3	32.5
C-4	17.5
C-5	83.0
C-6	69.5

Table 3: Predicted IR Spectroscopy Data for **1-Hexen-5-yne**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3310	Strong, Sharp	≡C-H stretch
~3080	Medium	=C-H stretch (vinyl)
~2940, ~2860	Medium	C-H stretch (aliphatic)
~2120	Medium, Sharp	C≡C stretch
~1645	Medium	C=C stretch
~1435	Medium	-CH ₂ - scissoring
~995, ~915	Strong	=C-H bend (vinyl out-of-plane)
~630	Strong, Broad	≡C-H bend

Table 4: Predicted Mass Spectrometry (EI) Data for **1-Hexen-5-yne**

m/z	Relative Intensity (%)	Proposed Fragment
80	40	[C ₆ H ₈] ⁺ (Molecular Ion)
79	100	[C ₆ H ₇] ⁺ (Loss of H)
65	35	[C ₅ H ₅] ⁺ (Loss of CH ₃)
53	30	[C ₄ H ₅] ⁺
52	45	[C ₄ H ₄] ⁺
39	60	[C ₃ H ₃] ⁺ (Propargyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Dissolve 5-10 mg of **1-hexen-5-yne** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Spectroscopy Parameters:
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64.
- ^{13}C NMR Spectroscopy Parameters:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-150 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

2.2. Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film):

- Place a single drop of neat **1-hexen-5-yne** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Instrument Parameters (FT-IR):
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

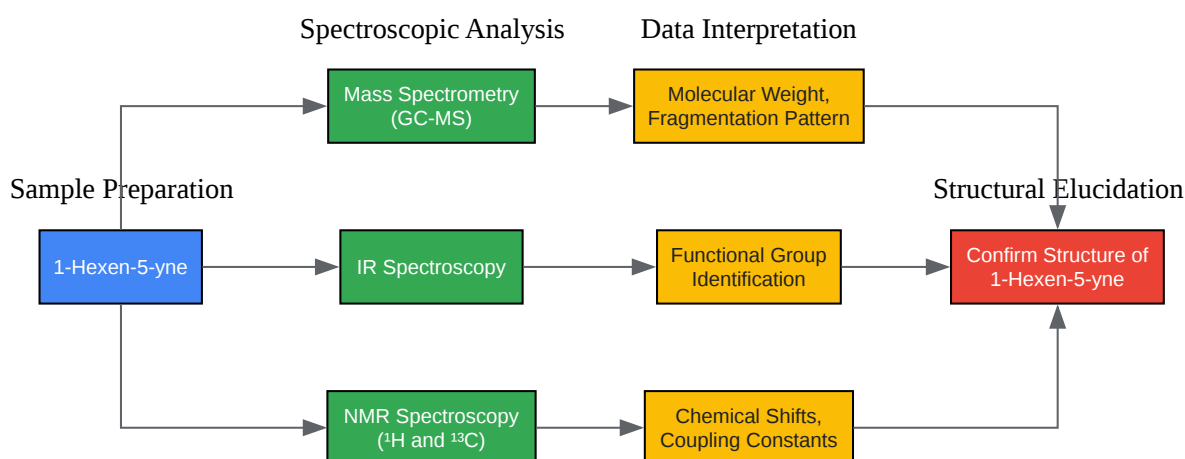
2.3. Mass Spectrometry (MS)

- Sample Preparation and Introduction (GC-MS):
 - Prepare a dilute solution of **1-hexen-5-yne** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.
 - Inject a small volume (e.g., 1 μL) of the solution into the gas chromatograph.
- Gas Chromatography (GC) Parameters:
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Initial temperature of 40 $^{\circ}\text{C}$ for 2 minutes, then ramp at 10 $^{\circ}\text{C}/\text{min}$ to 200 $^{\circ}\text{C}$.
- Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 35-200.

Mandatory Visualization

The logical workflow for the spectroscopic analysis of **1-hexen-5-yne** is depicted in the following diagram.



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Caption: Logical workflow for the spectroscopic analysis of **1-hexen-5-yne**.

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